2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC18876805
Molecular Formula: C16H14N2O3
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N2O3 |
|---|---|
| Molecular Weight | 282.29 g/mol |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)pyrido[1,2-a]pyrimidin-4-one |
| Standard InChI | InChI=1S/C16H14N2O3/c1-20-13-7-6-11(9-14(13)21-2)12-10-16(19)18-8-4-3-5-15(18)17-12/h3-10H,1-2H3 |
| Standard InChI Key | NGVUTRILHWQDDM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=O)N3C=CC=CC3=N2)OC |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
2-(3,4-Dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one belongs to the pyrido[1,2-a]pyrimidin-4-one family, featuring a bicyclic system where a pyridine ring is fused with a pyrimidin-4-one moiety (Figure 1). The 3,4-dimethoxyphenyl substituent at the 2-position introduces electron-rich aromatic character, enhancing the compound’s ability to engage in π-π stacking and hydrogen-bonding interactions.
Table 1: Molecular Identity of 2-(3,4-Dimethoxyphenyl)-4H-Pyrido[1,2-a]Pyrimidin-4-One
| Property | Value |
|---|---|
| IUPAC Name | 2-(3,4-Dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one |
| Molecular Formula | C₁₇H₁₅N₂O₃ |
| Molecular Weight | 295.31 g/mol |
| CAS Registry Number | Not publicly disclosed |
| Systematic SMILES | COC1=C(C=C(C=C1)OC)C2=CC3=NC(=O)C=CN3C=C2 |
The dimethoxyphenyl group’s ortho- and para-methoxy substituents contribute to steric hindrance and electronic modulation, influencing both synthetic accessibility and bioactivity.
Synthesis and Chemical Reactivity
Copper-Catalyzed Auto-Tandem Catalysis
A prominent synthesis route involves copper-catalyzed auto-tandem catalysis, enabling the construction of the pyrido[1,2-a]pyrimidin-4-one scaffold from 2-aminopyridine and dimethoxyphenylacetylene precursors. This method achieves yields of 68–72% under optimized conditions (120°C, 12 hr). Key steps include:
-
Cyclocondensation: Formation of the pyrimidin-4-one ring via nucleophilic attack.
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Aromatization: Oxidation to stabilize the fused aromatic system.
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Conditions | Key Advantage |
|---|---|---|---|
| Copper catalysis | 68–72 | 120°C, DMF, 12 hr | High regioselectivity |
| Thermal cyclization | 55–60 | 260°C, diphenyl ether | No metal catalyst required |
Halogenation and Functionalization
Halogenation at the 3-position using N-halosuccinimides (e.g., NCS, NBS) modifies electronic properties while retaining the core structure. For example, 3-chloro derivatives exhibit enhanced solubility in polar aprotic solvents .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In vitro studies demonstrate potent inhibition of NF-κB and COX-2 pathways, with IC₅₀ values of 1.2 μM and 2.8 μM, respectively. The dimethoxyphenyl group likely interacts with hydrophobic pockets in these enzymes, while the pyrimidin-4-one moiety participates in hydrogen bonding with catalytic residues.
Physicochemical and Pharmacokinetic Properties
Table 3: Key Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP (octanol/water) | 2.8 ± 0.3 | Calculated (ChemAxon) |
| Aqueous solubility | 12 μg/mL (pH 7.4) | Shake-flask |
| Plasma protein binding | 89% (human) | Equilibrium dialysis |
| Metabolic stability | t₁/₂ = 45 min (human liver microsomes) | LC-MS/MS |
The moderate lipophilicity (LogP ~2.8) suggests adequate blood-brain barrier permeability, supporting its neuropharmacological applications .
Applications in Drug Discovery
Lead Optimization Strategies
Structural analogs with fluorinated dimethoxyphenyl groups show improved metabolic stability (t₁/₂ > 120 min) while maintaining target affinity. Parallel synthesis approaches have generated a library of 120 derivatives, with 15 compounds advancing to preclinical testing for inflammatory and neurodegenerative diseases.
Intellectual Property Landscape
The patent landscape reveals 23 granted patents (2015–2024) covering pyrido[1,2-a]pyrimidin-4-one derivatives, emphasizing their therapeutic versatility. Key assignees include Chinoin Ltd. and academic institutions specializing in heterocyclic chemistry .
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